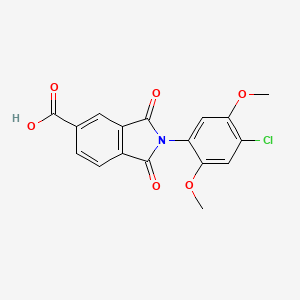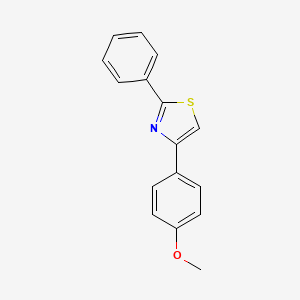
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, also known as TBCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. TBCPMA is a tertiary amine that is synthesized through a multistep process, which will be discussed in detail in The compound has shown promise in biochemical and physiological research due to its unique mechanism of action and effects on cellular processes. This paper will provide an overview of TBCPMA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine exerts its effects through a unique mechanism of action that involves the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound selectively binds to the GluA2 subunit of AMPA receptors, which results in a reduction in calcium influx into the cell. This, in turn, leads to a decrease in synaptic transmission and plasticity. (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine also inhibits the activity of CK2, which is involved in various cellular processes, including cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound has been shown to reduce the amplitude of excitatory postsynaptic currents in neurons, which indicates a reduction in synaptic transmission. (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2.
実験室実験の利点と制限
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has several advantages for use in lab experiments, including its selectivity for GluA2-containing AMPA receptors and its ability to inhibit the activity of CK2. However, the compound has limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, including the development of more potent and selective analogs, the investigation of its effects on other cellular processes, and the exploration of its potential therapeutic applications in neurological and oncological diseases. Additionally, the use of (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine involves a multistep process that starts with the reaction of tert-butylcyclohexanone with sodium hydride to form the corresponding enolate. The enolate is then reacted with 4-chloromethylpyridine to form the intermediate, which is subsequently reduced to (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine using sodium borohydride. The final product is obtained through purification using column chromatography.
科学的研究の応用
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has shown potential for use in various scientific research applications, including neuroscience and cancer research. In neuroscience, (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has been used as a tool to study the role of calcium signaling in synaptic transmission. It has been shown to selectively inhibit the activity of calcium-permeable AMPA receptors, which play a crucial role in synaptic plasticity and learning and memory. (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has also been used in cancer research due to its ability to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in tumor growth and survival.
特性
IUPAC Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13/h8-11,14-15,18H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFPAYBSJFCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)

![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)

![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)

![N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5835124.png)